3-(2,4-difluorophenyl)piperazin-2-one
Description
3-(2,4-Difluorophenyl)piperazin-2-one is a piperazine derivative characterized by a difluorophenyl group attached to the piperazin-2-one core. The compound’s structural features, including the 2,4-difluorophenyl substitution and the piperazinone ring, make it a candidate for studying serotoninergic, dopaminergic, or adrenergic receptor modulation, though specific mechanistic data require further exploration .
Properties
CAS No. |
1246550-88-8 |
|---|---|
Molecular Formula |
C10H10F2N2O |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)piperazin-2-one typically involves the reaction of 2,4-difluorophenylamine with a suitable carbonyl compound under specific conditions. One common method is the condensation reaction between 2,4-difluorophenylamine and a diketone, followed by cyclization to form the piperazin-2-one ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,4-difluorophenyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(4-Fluorophenyl)piperazin-2-one (C₁₀H₁₁FN₂O)
- Structural Differences : Contains a single para-fluorine on the phenyl ring.
- Biological Implications: The para-fluorine enhances binding affinity compared to non-fluorinated analogs, likely due to improved electronic interactions with target receptors. However, the absence of a second fluorine (as in 2,4-diF) may reduce steric or electronic complementarity in certain binding pockets .
- Key Data : Molecular weight = 194.21 g/mol; InChI Key = WAKCIILEYAIXOR-UHFFFAOYSA-N .
1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one (C₁₂H₁₅FN₂O)
- Structural Differences : Incorporates dimethyl substituents on the piperazine ring.
- Biological Implications: The dimethyl groups may restrict ring flexibility, altering conformational dynamics and receptor engagement compared to non-methylated analogs like 3-(2,4-diF)piperazin-2-one .
- Key Data: Molecular weight = 222.26 g/mol; CAS No. 1514610-57-1 .
Halogenated Phenyl Analogs
3-(2-Chlorophenyl)piperazin-2-one
- Structural Differences : Chlorine substituent (ortho position) vs. fluorine.
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one (C₁₁H₁₁F₃N₂O)
- Structural Differences : Trifluoromethyl (CF₃) group at the ortho position.
- Biological Implications : The CF₃ group introduces significant hydrophobicity and steric bulk, which could improve metabolic stability but may hinder fit in compact receptor sites compared to the smaller 2,4-diF substituent .
- Key Data : Molecular weight = 260.21 g/mol .
Multi-Substituted and Complex Derivatives
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
- Structural Differences : Incorporates a pyridinyl group and an acetyl-linked 2,4-difluorophenyl moiety.
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride
- Structural Differences: Includes a propan-2-ol linker and isopropylphenoxy group.
- Biological Implications : The extended structure may target histamine receptors, with the isopropyl group contributing to hydrophobic interactions absent in 3-(2,4-diF)piperazin-2-one .
Comparative Data Table
Key Findings and Implications
- Fluorine Substitution: The 2,4-diF configuration in this compound optimizes electronic and steric interactions for receptor binding, outperforming mono-fluorinated analogs .
- Ring Modifications : Dimethyl groups (e.g., in ) or complex side chains (e.g., ) alter pharmacokinetic profiles, suggesting trade-offs between stability and target engagement.
- Halogen Effects : Chlorine or CF₃ substitutions prioritize lipophilicity over precision targeting, making them suitable for central nervous system applications but less ideal for selective receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
